

Leniolisib Phosphate drug interaction considerations in co-treatment studies.

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Compound of Interest

Compound Name: *Leniolisib Phosphate*

Cat. No.: *B608519*

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Leniolisib Phosphate Drug Interaction Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the drug interaction considerations for **Leniolisib Phosphate** in co-treatment studies. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of Leniolisib and which cytochrome P450 (CYP) enzyme is predominantly involved?

A1: Leniolisib is primarily metabolized in the liver through oxidative metabolism. The major enzyme responsible for its metabolism is CYP3A4, accounting for approximately 94.5% of the oxidative metabolism.^{[1][2]} Minor contributions are made by CYP3A5 (3.5%), CYP1A2 (0.7%), and CYP2D6 (0.4%).^{[1][2]} The main circulating component in plasma is the unchanged parent drug.^[1]

Q2: What are the key drug interaction considerations when Leniolisib is the "victim" drug (i.e., its concentration is affected by another drug)?

A2: Leniolisib is a substrate of CYP3A4. Therefore, co-administration with strong inhibitors of CYP3A4 should be avoided as it can significantly increase Leniolisib's plasma concentration.[1] A clinical study investigating the effect of itraconazole, a strong dual inhibitor of CYP3A4 and P-glycoprotein (P-gp), on a single 10 mg oral dose of Leniolisib demonstrated a 2.1-fold increase in the area under the curve (AUC) and a 1.25-fold increase in the maximum concentration (C_{max}) of Leniolisib.[3] Conversely, co-administration with strong or moderate inducers of CYP3A4 is also best avoided as this may decrease Leniolisib's plasma concentrations and potentially reduce its efficacy.[3]

Q3: What are the known effects of Leniolisib as a "perpetrator" drug (i.e., affecting the concentration of other drugs)?

A3: In vitro studies have shown that Leniolisib is an inhibitor of CYP1A2, as well as the transporters BCRP, OATP1B1, and OATP1B3.[1] Therefore, concomitant use of Leniolisib with drugs that are sensitive substrates of CYP1A2 may lead to increased concentrations of the co-administered drug. Caution is advised when co-administering Leniolisib with substrates of BCRP, OATP1B1, and OATP1B3. The FDA has recommended a cocktail drug-drug interaction (DDI) study to assess the clinical significance of these findings.[4]

Troubleshooting Guide

Issue: Unexpectedly high or low Leniolisib plasma concentrations in a co-treatment study.

- Review Co-administered Medications: Check if the subject is taking any medications known to be strong inhibitors or inducers of CYP3A4.
- Consult Drug Interaction Tables: Refer to the provided tables summarizing the effects of CYP3A4 inhibitors and inducers on Leniolisib pharmacokinetics.
- Consider P-gp Inhibition: While a clinical study showed that the strong P-gp inhibitor quinidine did not significantly alter Leniolisib's pharmacokinetics, it is a factor to consider, especially with drugs that are potent inhibitors of both CYP3A4 and P-gp.[3]

Issue: Altered plasma concentrations of a co-administered drug in the presence of Leniolisib.

- Identify the Metabolic Pathway of the Co-administered Drug: Determine if the affected drug is a substrate of CYP1A2, BCRP, OATP1B1, or OATP1B3.

- **Monitor for Clinical Effects:** If the co-administered drug has a narrow therapeutic index, closely monitor for any signs of increased exposure or adverse events.
- **Future Study Design:** For future studies, consider enrolling in the planned cocktail DDI study to gain more definitive clinical data on these potential interactions.

Quantitative Data Summary

Table 1: Effect of Strong CYP3A4 and P-gp Inhibitors on Leniolisib Pharmacokinetics

Co-administered Drug	Leniolisib Dose	N	Fold Change in AUC	Fold Change in Cmax	Reference
Itraconazole (Strong CYP3A4/P-gp Inhibitor)	10 mg single dose	20	2.1	1.25	[3]
Quinidine (Strong P-gp Inhibitor)	10 mg single dose	20	No alteration	No alteration	[3]

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration

Experimental Protocols

Key Experiment: Clinical Drug-Drug Interaction Study of Leniolisib with Itraconazole and Quinidine

Objective: To investigate the effect of a strong CYP3A4/P-gp inhibitor (itraconazole) and a strong P-gp inhibitor (quinidine) on the pharmacokinetics of a single oral dose of Leniolisib in healthy male subjects.[\[3\]](#)

Study Design:

- A fixed-sequence, 3-way crossover study.[\[3\]](#)

- Phase 1: A single oral dose of 10 mg Leniolisib was administered alone.[3]
- Washout Period: A washout period was observed between phases.[3]
- Phase 2: 200 mg of itraconazole was administered once daily for 9 days, with a single 10 mg oral dose of Leniolisib co-administered on day 5.[3]
- Washout Period: Another washout period was observed.
- Phase 3: 300 mg of quinidine was administered 1 hour before and 3 hours after a single 10 mg oral dose of Leniolisib.[3]

Pharmacokinetic Sampling:

- Serial blood samples were collected at predefined time points after each Leniolisib administration to determine the plasma concentrations of Leniolisib.

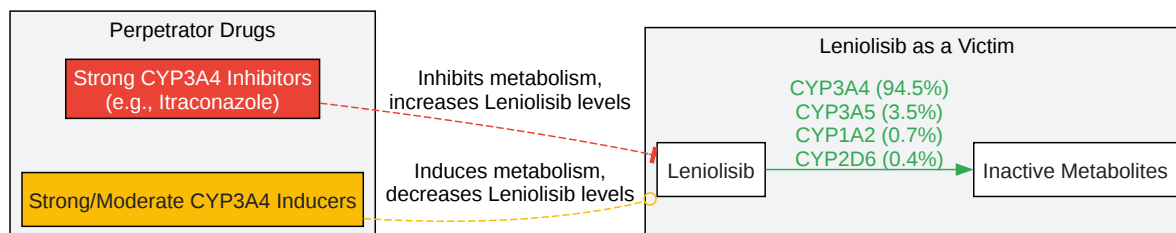
Bioanalytical Method:

- Plasma concentrations of Leniolisib were measured using a validated bioanalytical method (details not specified in the provided abstract).

Pharmacokinetic Analysis:

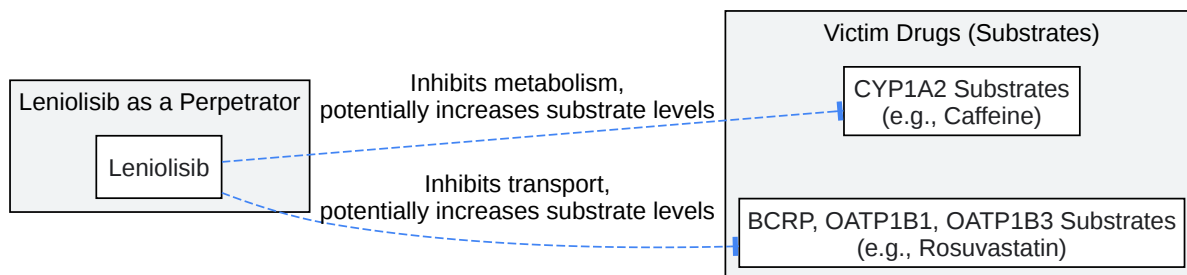
- Pharmacokinetic parameters, including AUC and C_{max}, were calculated for Leniolisib in each phase of the study.
- The geometric mean ratios of AUC and C_{max} for Leniolisib with and without the inhibitors were determined to assess the magnitude of the drug interaction.

Visualizations



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Caption: Leniolisib Metabolism and Interactions as a Victim Drug.



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Caption: Leniolisib's Potential as a Perpetrator Drug.

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